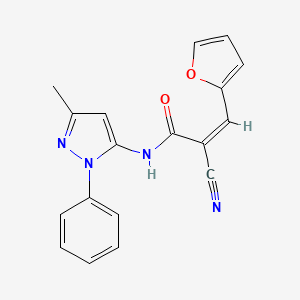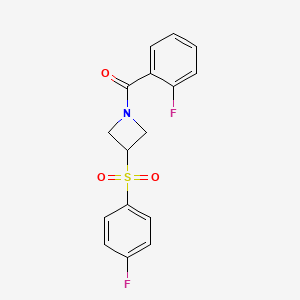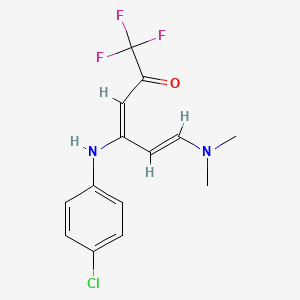![molecular formula C19H20ClFN4O2S B2493983 7-丁基-5-((2-氯-6-氟苄基)硫)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 893907-37-4](/img/structure/B2493983.png)
7-丁基-5-((2-氯-6-氟苄基)硫)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20ClFN4O2S and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 作用: 该化合物在 SM 偶联反应中用作有机硼试剂。 其温和的反应条件和官能团耐受性使其在构建复杂分子方面具有价值 .
- 应用: 修饰的嘧啶(非稠合形式)具有临床相关性。 研究人员探索了它们的药理活性,包括抗病毒、抗癌和抗炎特性 .
Suzuki–Miyaura 偶联试剂
三唑合成中的烷基化试剂
具有临床潜力的修饰二嗪
神经毒性研究
总之,该化合物连接了从有机合成到神经生物学等不同的科学领域,使其成为持续研究的迷人课题。 🌟
属性
IUPAC Name |
7-butyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2S/c1-4-5-9-14-22-16-15(18(26)25(3)19(27)24(16)2)17(23-14)28-10-11-12(20)7-6-8-13(11)21/h6-8H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZPJJRYYVHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=C(C=CC=C3Cl)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![2-Amino-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2493920.png)
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

